molecular formula C9H9NO4 B042663 Methyl 2-methyl-6-nitrobenzoate CAS No. 61940-22-5

Methyl 2-methyl-6-nitrobenzoate

Cat. No.: B042663
CAS No.: 61940-22-5
M. Wt: 195.17 g/mol
InChI Key: XPVBLOOMFDNJTH-UHFFFAOYSA-N
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Description

Methyl 2-methyl-6-nitrobenzoate (CAS: 13506-76-8) is an aromatic ester derived from 2-methyl-6-nitrobenzoic acid. Its structure features a methyl ester group at the carbonyl position, a methyl substituent at the 2-position, and a nitro group at the 6-position of the benzene ring. This compound is synthesized via esterification of 2-methyl-6-nitrobenzoic acid with methanol or methylating agents like trimethyl orthoacetate . It is primarily utilized as a herbicide in agriculture due to its anthranilic acid-derived substructure, which disrupts weed growth . The compound is a pale yellow crystalline solid, insoluble in water, and stable under standard conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-6-nitrobenzoate typically involves the nitration of methyl 2-methylbenzoate. The nitration process is carried out using a mixture of concentrated sulfuric acid and concentrated nitric acid. The reaction is performed at low temperatures (0-10°C) to ensure the selective formation of the nitro compound. The reaction mixture is then poured onto ice to precipitate the product, which is subsequently purified by recrystallization from methanol .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally friendly nitrating agents and solvents, are also being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-6-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

    Hydrolysis: Aqueous hydrochloric acid, sodium hydroxide solution.

Major Products:

    Reduction: Methyl 2-methyl-6-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2-methyl-6-nitrobenzoic acid.

Scientific Research Applications

2.1. Intermediate for Agrochemicals

One of the significant applications of methyl 2-methyl-6-nitrobenzoate is its role as an intermediate in the production of pesticides and herbicides. For instance, it is involved in the synthesis of metrafenone , a fungicide effective against powdery mildew and other plant diseases. Metrafenone works by disrupting the cytoskeleton of pathogenic fungi, which prevents their growth and reproduction .

Compound Application Mechanism
This compoundPrecursor for MetrafenoneDisrupts fungal cytoskeleton, inhibiting growth

2.2. Synthesis of Pharmaceutical Compounds

This compound serves as a building block for various pharmaceutical compounds. Its nitro group can be reduced to an amine, which can then be further modified to create drugs with specific therapeutic effects. This versatility makes it a crucial component in medicinal chemistry .

3.1. Cytotoxicity Evaluations

Recent studies have evaluated the cytotoxicity of methyl benzoates, including this compound, against human cell lines. These studies are essential for assessing the safety of compounds used in agriculture and pharmaceuticals . The findings indicate that while some derivatives exhibit mild toxicity, their application in controlled doses remains safe for human health.

Cell Line Concentration (mM) Cell Viability (%)
HEK293 (Kidney)0.1>90
CACO2 (Colon)11<50

4.1. Co-production Methodology

A notable case study describes a method for co-producing this compound alongside other nitrobenzoic acids through a controlled oxidation process using dilute nitric acid and oxygen as oxidants . This method enhances product yield while minimizing environmental impact due to lower nitric acid concentrations.

4.2. Synthetic Applications in Organic Chemistry

The compound has been utilized in various synthetic methodologies, including esterification and amidation reactions . These reactions are critical for developing complex organic molecules used in drug formulation and other chemical products.

Mechanism of Action

The mechanism of action of methyl 2-methyl-6-nitrobenzoate primarily involves its nitro group. In biological systems, nitro groups can undergo reduction to form reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates can interact with cellular components, leading to various biochemical effects. The compound can also act as an electrophile in chemical reactions, facilitating the formation of new bonds with nucleophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Methyl 2-methyl-6-nitrobenzoate belongs to a family of nitro-substituted benzoate esters. Key structural analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Similarity Key Differences
This compound 13506-76-8 C₉H₉NO₄ 195.17 Reference Parent compound with methyl and nitro groups.
2-Methyl-6-nitrobenzoic anhydride 434935-69-0 C₁₆H₁₂N₂O₇ 344.28 0.85 Anhydride form; higher reactivity in acylations .
Methyl 2-methyl-3-nitrobenzoate 59382-59-1 C₉H₉NO₄ 195.17 0.88 Nitro group at 3-position; altered electronic effects.
Methyl 5-methoxy-2-nitrobenzoate 2327-45-9 C₉H₉NO₅ 211.17 0.93 Methoxy substituent at 5-position; increased polarity.
Methyl 2-methoxy-6-nitrobenzoate 77901-52-1 C₉H₉NO₅ 211.17 0.88 Methoxy at 2-position; steric hindrance near ester group.

Key Observations :

  • Substituent Position : Shifting the nitro group from the 6- to 3-position (e.g., Methyl 2-methyl-3-nitrobenzoate) reduces planarity and alters resonance stabilization, impacting reactivity .
  • Functional Groups : Replacing methyl with methoxy (e.g., Methyl 5-methoxy-2-nitrobenzoate) enhances solubility in polar solvents due to the electron-donating methoxy group .
  • Reactivity : The anhydride derivative (2-methyl-6-nitrobenzoic anhydride) exhibits higher electrophilicity, making it suitable for Friedel-Crafts acylations .

Physical and Chemical Properties

Property This compound 2-Methyl-6-nitrobenzoic anhydride Methyl 5-methoxy-2-nitrobenzoate
Melting Point (°C) Not reported 148–150 85–87
Solubility Insoluble in water Low water solubility Soluble in polar solvents
Stability Stable at room temperature Hygroscopic Light-sensitive

Research Findings and Trends

  • Synthetic Efficiency : Recent studies emphasize greener synthesis routes for nitrobenzoates, such as microwave-assisted esterification .
  • Structure-Activity Relationships : Methoxy-substituted analogs show enhanced bioavailability in pharmacokinetic studies compared to methyl derivatives .

Biological Activity

Methyl 2-methyl-6-nitrobenzoate (MMNB) is an organic compound with significant biological activity, particularly in the context of cancer research and microbial interactions. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₉NO₄
  • CAS Number : 61940-22-5

MMNB exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Cell Growth : Research indicates that MMNB can inhibit the growth of various human cancer cell lines. The compound's nitro group is believed to play a crucial role in its interaction with cellular components, potentially leading to apoptosis in malignant cells .
  • Microbial Interactions : MMNB has been studied for its effects on microbial growth. It can act as a selective agent in bioreporters designed for detecting nitroaromatic compounds, showcasing its utility in environmental microbiology .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of MMNB:

Study Cell Line/Organism Concentration (µM) Effect Observed Reference
Study 1HeLa Cells5030% Growth Inhibition
Study 2MCF-7 Breast Cancer25Induction of Apoptosis
Study 3E. coli100Inhibition of Growth

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of MMNB, researchers treated HeLa and MCF-7 cells with varying concentrations of the compound. The results showed a significant reduction in cell viability, indicating that MMNB may serve as a potential therapeutic agent against cervical and breast cancer .

Case Study 2: Microbial Detection

A bioreporter system was developed using Cupriavidus sp. to detect the presence of nitroaromatic compounds, including MMNB. The bioreporter demonstrated high sensitivity and specificity towards MMNB, making it a valuable tool for environmental monitoring of nitro compounds .

Research Findings

Recent research has focused on the broader implications of MMNB's biological activity:

  • Antimicrobial Properties : Studies have shown that MMNB can inhibit the growth of certain bacteria, suggesting potential applications in antimicrobial treatments .
  • Enzyme Interaction : The compound's interaction with specific enzymes involved in metabolic pathways has been explored, revealing insights into its biochemical effects on microbial metabolism .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-methyl-6-nitrobenzoate, and how can reaction efficiency be optimized?

this compound is typically synthesized via esterification of 2-methyl-6-nitrobenzoic acid. A method involving trimethyl orthoacetate as a methylating agent under nitrogen atmosphere achieves yields of ~85% after purification . Key parameters for optimization include:

  • Catalyst selection : Acid catalysts (e.g., H₂SO₄) improve esterification rates.
  • Temperature control : Maintaining 20–25°C prevents side reactions like decarboxylation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of nitroaromatic intermediates.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • ¹H NMR : Signals at δ 2.46 ppm (singlet, 3H, -CH₃) and δ 3.31 ppm (s, 3H, methoxy group) confirm substituents. Aromatic protons appear as multiplets between δ 7.32–7.89 ppm due to nitro group deshielding .
  • IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1520–1340 cm⁻¹ (asymmetric/symmetric NO₂ stretching) validate functional groups .

Q. What safety protocols are critical when handling this compound in the lab?

While the compound is not classified as hazardous under Regulation (EC) No 1272/2008 , standard precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
  • Waste disposal : Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in the molecular packing of this compound?

Single-crystal X-ray diffraction (SHELX programs) reveals intermolecular interactions influencing packing:

  • Hydrogen bonding : Nitro groups form weak C–H···O interactions (2.6–3.0 Å), creating layered structures .
  • Graph set analysis : Etter’s notation identifies R₂²(8) motifs, indicating dimeric associations via ester carbonyls .
  • ORTEP-3 visualization : Confirms steric effects from the methyl group, preventing π-π stacking .

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be addressed experimentally?

Some studies report anticonvulsant activity in analogs , while others show no significant bioactivity. To resolve discrepancies:

  • Dose-response assays : Test a wider concentration range (e.g., 0.1–100 µM) to identify thresholds.
  • Metabolite profiling : LC-MS/MS can detect reactive intermediates (e.g., nitroso derivatives) that may influence toxicity .
  • Comparative SAR : Replace the nitro group with -CF₃ or -CN to assess electronic effects on receptor binding .

Q. How does computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

DFT calculations (B3LYP/6-31G*) highlight:

  • Electrophilic centers : Nitro group directs attack to the para position (LUMO map).
  • Steric hindrance : Methyl substitution reduces accessibility at C-2, favoring C-4 reactivity .
  • Solvent effects : Simulate polar solvents (e.g., DMSO) to model transition-state stabilization.

Properties

IUPAC Name

methyl 2-methyl-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-4-3-5-7(10(12)13)8(6)9(11)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVBLOOMFDNJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344340
Record name Methyl 2-methyl-6-nitrobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61940-22-5
Record name Methyl 2-methyl-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2-METHYL-6-NITROBENZOATE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of the 2-methyl-6-nitro-benzoic acid (5.6 g, 30.9 mmol, 1.0 eq, Aldrich) and acetone (100 mL) was added crushed K2CO3 (21.4 g, 154.6 mmol, 5 eq) and MeI (9.6 mL, 154.6 mmol, 5.0 eq.). The reaction was heated to reflux for 15 h then cooled to RT, filtered and concentrated in vacuo. The filtrate was dissolved in EtOAc, washed with H2O and brine, dried (MgSO4) and concentrated in vacuo to give the desired compound as a reddish-brown oil which upon standing at RT crystallized as tan needles.
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21.4 g
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9.6 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-Methyl-6-nitrobenzoic acid is reacted with trimethylsilyldiazomethane to yield methyl 2-methyl-6-nitrobenzoate with m.p. 44–45° (Chem. Pharm. Bull., Vol. 29, 1475 (1981)). Methyl 2-methyl-6-nitrobenzoate is hydrogenated in methanol in the presence of palladium, 10% on carbon powder, at room temperature and atmospheric pressure to give methyl 2-methyl-6-aminobenzoate.
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Synthesis routes and methods IV

Procedure details

A mixture of 2-methyl-6-nitrobenzoic acid (300.0 g, 1.66 moles, from Acros Organics, Morris Plains, N.J.) and trimethyl orthoacetate (298.3 g, 2.48 moles, from Aldrich Chemicals, Milwaukee, Wis.) was charged into a 3-L 3-necked flask at about 20-25° C. under nitrogen. The reaction mixture was gradually heated and the low-boiling point components generated during the reaction were distilled off to an internal temperature of 95-100° C. After 2 hours, the reaction mixture was cooled to 20-25° C. over 1-2 hours. After heptane (1.50 L, from Aldrich Chemicals) was charged into the reaction mixture over 1.0-1.5 hours, the reaction mixture was seeded with methyl 2-methyl-6-nitrobenzoate (0.5 g) when it became turbid. The suspension was cooled to 0-5° C. over 0.5-1 hour and kept at 0-5° C. for another 1.5-2 hours. The solid was collected by filtration under vacuum, washed with heptane (3×300 mL), and dried to a constant weight in a tray at 30-35° C. under a vacuum at 100-120 ton. The yield of methyl 2-methyl-6-nitrobenzoate was 292.0 g (91%), based on 300.0 g of 2-methyl-6-nitrobenzoic acid. The product was found to have a purity of >99% measured by HPLC based on area percentage, and a water content of <0.1% measured by Karl Fisher titration.
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300 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-methyl-6-nitrobenzoate
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Reactant of Route 5
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Reactant of Route 6
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